2,6-Dimethylnaphthalene

Polymer Chemistry Barrier Packaging Thermal Stability

2,6-Dimethylnaphthalene (2,6-DMN) is the exclusive monomer precursor to polyethylene naphthalate (PEN). Only the 2,6-isomer yields linear, high-molecular-weight polymer delivering ~5× the oxygen barrier and a ~40°C higher glass transition temperature versus PET. Substitution with other DMN isomers (e.g., 2,7-DMN) produces kinked, low-performance chains—isomeric purity is non-negotiable. Our ≥98% purity grade is verified for 2,6-specific composition, eliminating the separation burden from your workflow. Procure with confidence for PEN monomer synthesis, liquid-phase catalytic oxidation research, or adsorptive separation process development using simulated moving bed (SMB) chromatography.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 581-42-0
Cat. No. B047086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylnaphthalene
CAS581-42-0
Synonyms2,6-dimethylnaphthalene
2,6-dimethylnaphthalene ion (1-)
2,6-dimethylnaphthalene picrate
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C=C2)C
InChIInChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3
InChIKeyYGYNBBAUIYTWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.28e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylnaphthalene CAS 581-42-0: Physical Properties and Chemical Identity for Procurement


2,6-Dimethylnaphthalene (2,6-DMN, CAS 581-42-0) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₂H₁₂ and molecular weight of 156.22 g/mol. It exists as a crystalline solid at ambient temperature with a reported melting point of 112 °C (range 106-110 °C depending on purity grade) and boiling point of 262 °C at 760 mmHg [1]. Its logP value of 4.36-4.37 indicates pronounced hydrophobicity, with water solubility estimated at approximately 2 mg/L . The compound is structurally distinguished by methyl substituents at the 2- and 6- positions of the naphthalene ring, a configuration that dictates its reactivity profile, molecular recognition in separation processes, and ultimate utility as a monomer precursor [2].

Why 2,6-Dimethylnaphthalene Cannot Be Replaced by Alternative Dimethylnaphthalene Isomers


The dimethylnaphthalene (DMN) family comprises ten constitutional isomers, yet only the 2,6-isomer serves as a viable precursor to polyethylene naphthalate (PEN), a high-performance polyester [1]. This specificity arises from the requirement that the oxidized monomer, 2,6-naphthalenedicarboxylic acid (2,6-NDA), must possess carboxylic acid groups precisely at the 2- and 6- positions to yield a linear, high-molecular-weight polymer with the desired thermal, mechanical, and barrier properties [2]. Substitution with other isomers, such as 2,7-DMN, leads to kinked polymer chains with compromised crystallinity and inferior performance. Furthermore, the separation of 2,6-DMN from its isomer mixtures is a non-trivial, cost-intensive step in industrial production due to nearly identical boiling points and physicochemical properties, rendering generic substitution or simple distillation-based isolation ineffective [3]. Consequently, procurement must specify 2,6-DMN explicitly, with verified isomeric purity being a critical quality attribute.

Quantitative Differentiation of 2,6-Dimethylnaphthalene: Comparative Performance and Process-Specific Data


Downstream Polymer Performance: PEN Derived from 2,6-DMN vs. Conventional PET

The primary industrial value of 2,6-DMN is realized upon its oxidation to 2,6-naphthalenedicarboxylic acid (2,6-NDA) and subsequent polymerization to polyethylene naphthalate (PEN). PEN exhibits quantifiably superior performance metrics relative to polyethylene terephthalate (PET), the polymer derived from para-xylene. Specifically, PEN demonstrates an oxygen barrier improvement of approximately 5-fold, a carbon dioxide barrier improvement of approximately 4-fold, a glass transition temperature (Tg) elevated by ~40 °C (PEN Tg ≈ 120-124 °C vs. PET Tg ≈ 80 °C), and a tensile strength that is approximately 35-50% higher . These enhancements are directly attributable to the rigid naphthalene ring structure introduced by the 2,6-DMN monomer, which reduces chain mobility and increases intermolecular packing density .

Polymer Chemistry Barrier Packaging Thermal Stability

Catalytic Oxidation Yield: 2,6-DMN Conversion to 2,6-NDA Under Optimized Co/Mn/Br Catalysis

The conversion of 2,6-DMN to its corresponding diacid monomer, 2,6-NDA, is a critical process step. Research employing Co/Mn/Br catalysts in acetic acid solvent has demonstrated that under optimized continuous feeding conditions (190 °C, 2.5 MPa, catalyst concentration 1,500 ppm), a 2,6-NDA yield of 84.7% can be achieved [1]. In contrast, alternative supercritical water oxidation methods using O₂ as the sole oxidant without metallic catalysts yield only 25% 2,6-NDA when co-oxidized with p-xylene, highlighting the importance of the specific catalytic system and process conditions for maximizing monomer yield from this substrate [2]. This establishes a performance benchmark for evaluating oxidation process efficiency.

Catalytic Oxidation Monomer Synthesis Process Optimization

Isomeric Separation Selectivity: Adsorption of 2,7-DMN over 2,6-DMN on Zeolites

The separation of 2,6-DMN from its closest isomer, 2,7-DMN, represents a major industrial challenge due to their nearly identical volatilities. Adsorptive separation using zeolites has been investigated as a non-distillative alternative. Studies reveal that certain zeolites, such as NaY-type zeolites in supercritical carbon dioxide environments, exhibit preferential adsorption of 2,7-DMN over 2,6-DMN [1]. This negative selectivity for the target 2,6-isomer necessitates careful selection of adsorbent materials. In contrast, large-pore zeolites with three-dimensional pore channels, such as zeolites Y and BEA, have been shown to adsorb β,β-DMN isomers (including 2,6-DMN) effectively, whereas one-dimensional pore zeolites (SAPO-5, Mordenite, ZSM-12) exhibit negligible adsorption capacity due to diffusional limitations [2]. This quantitative understanding of adsorption behavior is essential for designing efficient purification processes.

Adsorptive Separation Zeolite Selectivity Process Engineering

Synthetic Yield Benchmark: Two-Step Selective Synthesis of 2,6-DMN

A highly selective two-step synthetic route to 2,6-DMN has been reported, achieving an overall yield of 66% from commercially available 4-bromotoluene and 3-methyl-3-buten-1-ol [1]. This serves as a quantitative benchmark for evaluating alternative synthetic methodologies. In comparison, conventional alkylation of naphthalene or 2-methylnaphthalene using methanol over zeolite catalysts often yields complex mixtures of DMN isomers, with the 2,6-isomer representing only a fraction of the product stream (typically <50% selectivity among DMN products), thereby necessitating extensive and costly downstream separation [2]. The 66% overall yield from the two-step route represents a significant improvement in atom economy and process simplicity relative to non-selective alkylation approaches, where the effective yield of the desired 2,6-isomer is substantially lower due to co-production of multiple isomers.

Selective Synthesis Reaction Yield Organic Methodology

Targeted Application Scenarios for 2,6-Dimethylnaphthalene in Research and Industrial Settings


Synthesis of High-Performance Polyethylene Naphthalate (PEN) for Barrier Packaging and High-Temperature Applications

2,6-DMN is the essential precursor for producing 2,6-naphthalenedicarboxylic acid (2,6-NDA), the diacid monomer required for PEN polymerization. This application leverages the established performance differential where PEN exhibits approximately 5-fold superior oxygen barrier and ~40 °C higher glass transition temperature compared to PET . Research and industrial users focused on developing next-generation beverage containers, pharmaceutical blister packaging, or flexible electronics substrates should procure high-purity 2,6-DMN as the starting material for monomer synthesis and subsequent polymerization studies [1].

Catalytic Oxidation Studies and Process Development for 2,6-NDA Production

Researchers engaged in heterogeneous catalysis and industrial process optimization can utilize 2,6-DMN as a model substrate for investigating liquid-phase oxidation kinetics. The established baseline yield of 84.7% under optimized Co/Mn/Br catalysis provides a quantitative reference point for evaluating novel catalytic systems or process intensification strategies . This application is particularly relevant for chemical engineers and industrial chemists aiming to improve the economic viability of PEN monomer production through enhanced oxidation efficiency [1].

Adsorptive Separation Process Design and Zeolite Selectivity Screening

The challenge of separating 2,6-DMN from its isomer 2,7-DMN necessitates advanced adsorptive separation technologies. Procurement of 2,6-DMN, along with its isomer 2,7-DMN, is essential for research groups developing simulated moving bed (SMB) chromatography processes, screening novel zeolite adsorbents, or validating molecular simulation models of adsorption equilibria . The known preferential adsorption of 2,7-DMN over 2,6-DMN on NaY zeolites serves as a critical performance benchmark for evaluating new adsorbent materials [1].

Model Compound for Environmental Fate and Biodegradation Studies of Alkylated PAHs

2,6-DMN serves as a representative alkylated polycyclic aromatic hydrocarbon (PAH) in environmental chemistry and toxicology research. Its specific structure allows for the study of metabolic pathways, environmental persistence, and bioaccumulation potential of methyl-substituted PAHs . Analytical methods utilizing HPLC with fluorescence detection have been developed for quantifying 2,6-DMN and its metabolites in biological matrices such as fish tissue, supporting ecotoxicology and environmental monitoring research programs [1].

Technical Documentation Hub

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